6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole
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Overview
Description
6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a pyrrolo-thiazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the annulation of the pyrrole ring to the thiazole ring. One common method includes the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused pyrrole-thiazole structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a different ring structure but share some pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C12H8Cl2N2S |
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Molecular Weight |
283.2 g/mol |
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C12H8Cl2N2S/c13-9-2-1-7(4-10(9)14)3-8-5-15-12-11(8)17-6-16-12/h1-2,4-6,15H,3H2 |
InChI Key |
SUSODFITEPGWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CNC3=C2SC=N3)Cl)Cl |
Origin of Product |
United States |
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